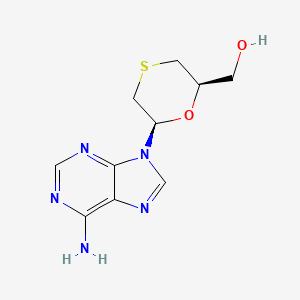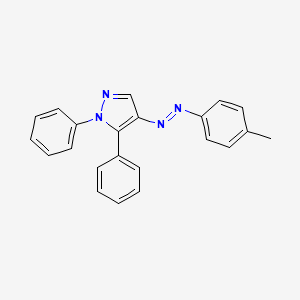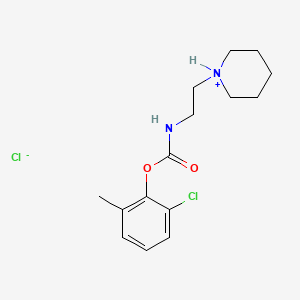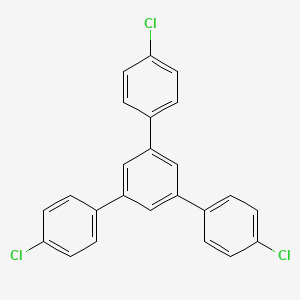
m-Terphenyl, 4,4''-dichloro-5'-(p-chlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
m-Terphenyl, 4,4’‘-dichloro-5’-(p-chlorophenyl)-: is an organic compound with the IUPAC name 1,3,5-tris(4-chlorophenyl)benzene . It is a derivative of m-terphenyl, where the central benzene ring is substituted with three chlorophenyl groups. This compound is known for its unique structural properties and is used in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Cyclocondensation Reaction: One of the methods to synthesize m-terphenyl derivatives involves the cyclocondensation of aryl methyl ketones with triethyl orthoformate in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH).
Grignard Reaction: Another method involves the addition of a Grignard reagent to 1,3-cyclohexanedione, followed by various coupling reactions to introduce the chlorophenyl groups.
Industrial Production Methods: Industrial production methods for m-terphenyl derivatives often involve large-scale cyclocondensation reactions or transition metal-catalyzed coupling reactions, such as Suzuki-Miyaura cross-coupling .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: m-Terphenyl, 4,4’‘-dichloro-5’-(p-chlorophenyl)- can undergo electrophilic aromatic substitution reactions due to the presence of multiple aromatic rings.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products:
Substitution Products: Depending on the substituents introduced, various chlorinated or nitrated derivatives of m-terphenyl can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxygenated derivatives.
Reduction Products: Reduction typically results in the formation of partially or fully hydrogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Ligands in Coordination Chemistry: m-Terphenyl derivatives are used as ligands in coordination chemistry due to their ability to stabilize metal complexes.
Organic Synthesis: They serve as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine:
Biological Probes: Some m-terphenyl derivatives are used as probes in biological studies to investigate protein-ligand interactions.
Industry:
Mecanismo De Acción
The mechanism of action of m-Terphenyl, 4,4’‘-dichloro-5’-(p-chlorophenyl)- largely depends on its application. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. The aromatic rings provide a rigid framework that can stabilize the metal center through π-π interactions and coordination bonds .
Comparación Con Compuestos Similares
m-Terphenyl: The parent compound, without the chlorophenyl substitutions.
p-Terphenyl: A structural isomer where the phenyl groups are in the para position relative to each other.
o-Terphenyl: Another isomer with phenyl groups in the ortho position.
Uniqueness:
Structural Rigidity: The presence of multiple chlorophenyl groups in m-Terphenyl, 4,4’‘-dichloro-5’-(p-chlorophenyl)- provides additional steric hindrance, making it more rigid compared to its isomers.
Chemical Reactivity: The chlorophenyl groups can participate in various substitution reactions, making this compound versatile in organic synthesis.
Propiedades
Número CAS |
6326-61-0 |
|---|---|
Fórmula molecular |
C24H15Cl3 |
Peso molecular |
409.7 g/mol |
Nombre IUPAC |
1,3,5-tris(4-chlorophenyl)benzene |
InChI |
InChI=1S/C24H15Cl3/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18/h1-15H |
Clave InChI |
BAJUYIOFBOPJCJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



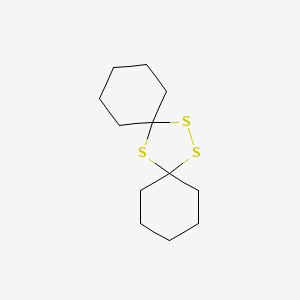
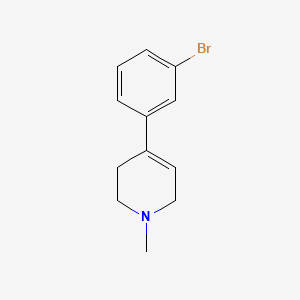
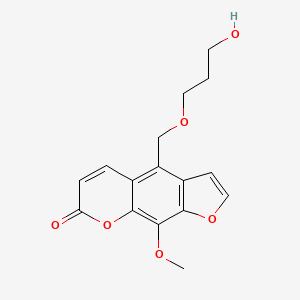
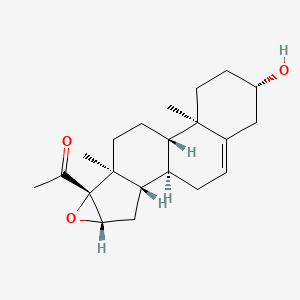
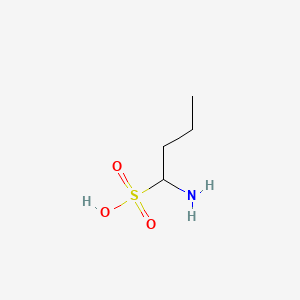
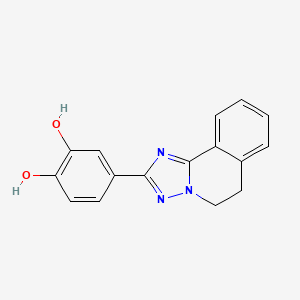

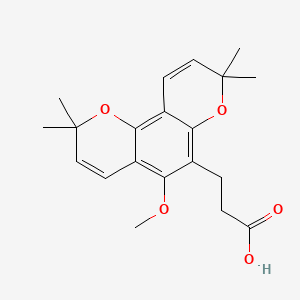
![Tricyclo[5.1.0.03,5]octane](/img/structure/B12807629.png)

